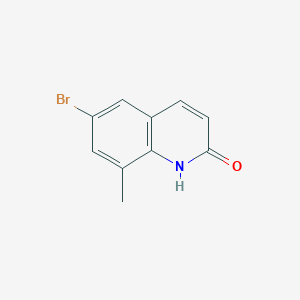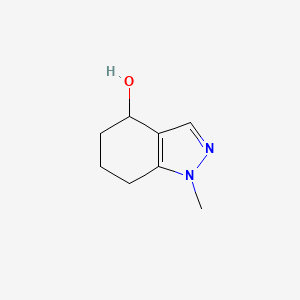
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with a variety of names, including “(S)-Methyl 1-Cbz-pyrrolidine-3-carboxylate”, “S-1-CBZ-Pyrrolidine-3-carboxylic acid methyl ester”, and "1-Benzyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate" .
Physical And Chemical Properties Analysis
“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” has certain physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study conducted by Nural et al. (2018) investigated the synthesis and antimicrobial activity of polysubstituted methyl pyrrolidine carboxylate derivatives, which showed interesting antibacterial activity against certain bacterial strains, including M. tuberculosis H37Rv. These compounds can be considered for developing new antimycobacterial agents (Nural et al., 2018).
Catalytic Synthesis
- Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, resulting in the synthesis of various pyrrolidine derivatives. This method displays excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).
Synthesis of Analogues for Inhibitors
- Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine analogues of N-Acetylneuraminic Acid as potential sialidase inhibitors. These compounds showed competitive inhibition against Vibrio cholerae sialidase, suggesting their potential as biochemical tools or therapeutic agents (Czollner, Kuszmann, & Vasella, 1990).
Synthesis of Pharmaceutically Relevant Compounds
- Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds were characterized and identified by various spectroscopic methods, indicating their potential in pharmaceutical applications (Bijev, Prodanova, & Nankov, 2003).
Stereoselective Synthesis for Antibiotic Development
- Lall et al. (2012) described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in developing a fluoroquinolone antibiotic. The synthesis involved catalytic asymmetric hydrogenation and S(N)2 substitution reaction, showcasing the compound's relevance in antibiotic development (Lall et al., 2012).
Cholinesterase Inhibitors Synthesis
- Pizova et al. (2017) prepared a series of benzyl pyrrolidine-1-carboxylates to test their ability to inhibit cholinesterases. These compounds demonstrated moderate inhibitory effects and low toxicity, suggesting their potential in developing treatments for neurological conditions (Pizova et al., 2017).
Propriétés
IUPAC Name |
1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDIVDBVWXFEMR-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552080 |
Source


|
| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |
CAS RN |
313706-14-8 |
Source


|
| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

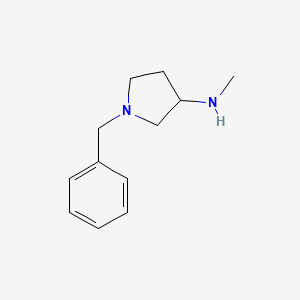
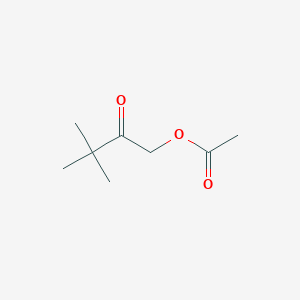
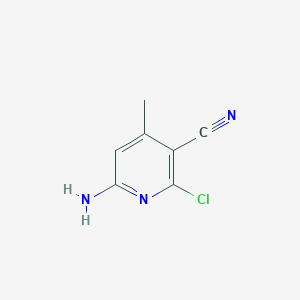
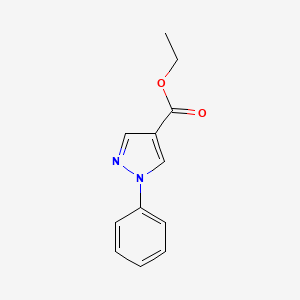
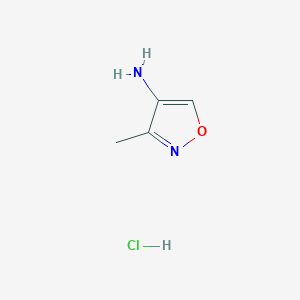
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)
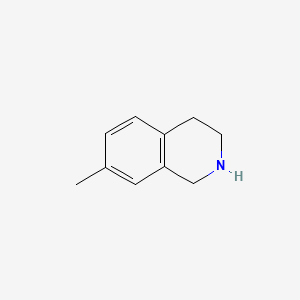
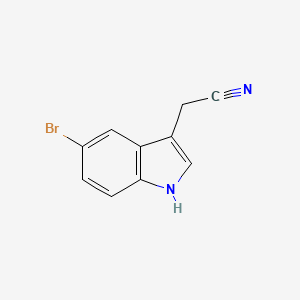
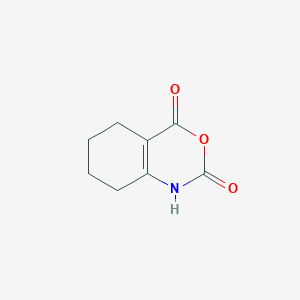
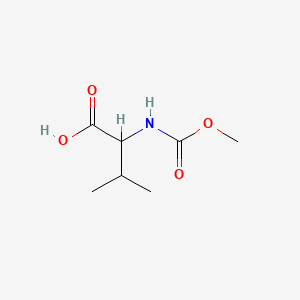

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
